2-Chloro-N-[2-diethylamino-5-(morpholine-4-sulfonyl)-phenyl]-acetamide
Description
2-Chloro-N-[2-diethylamino-5-(morpholine-4-sulfonyl)-phenyl]-acetamide (CAS: 379255-34-2; synonyms listed in ) is a chloroacetamide derivative characterized by a phenyl ring substituted with a diethylamino group at position 2 and a morpholine-4-sulfonyl group at position 5. This compound’s structural complexity, including the electron-donating diethylamino group and the polar sulfonyl-morpholine moiety, distinguishes it from simpler chloroacetamide derivatives.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[2-(diethylamino)-5-morpholin-4-ylsulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O4S/c1-3-19(4-2)15-6-5-13(11-14(15)18-16(21)12-17)25(22,23)20-7-9-24-10-8-20/h5-6,11H,3-4,7-10,12H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCHOURZCIUIHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-diethylamino-5-(morpholine-4-sulfonyl)-phenyl]-acetamide typically involves multiple steps:
Formation of the Intermediate: The process begins with the preparation of an intermediate compound, often involving the reaction of a phenyl derivative with diethylamine under controlled conditions.
Introduction of the Chloroacetamide Group: The intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the chloroacetamide group.
Sulfonylation: The final step involves the sulfonylation of the morpholine ring, which is achieved by reacting the intermediate with a sulfonyl chloride derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis equipment may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-diethylamino-5-(morpholine-4-sulfonyl)-phenyl]-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the sulfur or nitrogen atoms.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Oxidized products with higher oxidation states of sulfur or nitrogen.
Reduction: Reduced forms with lower oxidation states.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-[2-diethylamino-5-(morpholine-4-sulfonyl)-phenyl]-acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions due to its ability to interact with biological macromolecules.
Medicine: Investigated for potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Chloro-N-[2-diethylamino-5-(morpholine-4-sulfonyl)-phenyl]-acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting the function of these targets. This inhibition can disrupt biological pathways, leading to various biochemical effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
2-Chloro-N-[4-(morpholine-4-sulfonyl)-phenyl]-acetamide (CAS 35959-60-5)
- Key Difference: The morpholine-sulfonyl group is at position 4 instead of 5, and the diethylamino group is absent.
- The absence of the diethylamino group reduces basicity and hydrogen-bonding capacity compared to the target compound .
2-Chloro-N-[2-methyl-5-(morpholine-4-sulfonyl)phenyl]acetamide (CAS 379255-34-2)
- Key Difference: A methyl group replaces the diethylamino group at position 2.
- However, the lack of a tertiary amine may limit interactions with acidic residues in biological targets .
2-Chloro-N-[2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl]acetamide (CAS 795287-66-0)
- Key Difference : Incorporates a sulfanyl (-S-) linkage and diethylsulfamoyl group.
- morpholine-sulfonyl) may alter polarity and metabolic stability .
Simpler Chloroacetamide Derivatives
2-Chloro-N-phenylacetamide ()
- Key Difference: Lacks sulfonyl and amino substituents.
- Impact : Reduced hydrogen-bonding capacity and lower molecular weight result in higher volatility and simpler crystallization patterns. Such derivatives are often intermediates in organic synthesis rather than end-use compounds .
Metolachlor and Acetochlor ()
- Key Difference : Ethoxymethyl or methoxy groups replace the complex substituents of the target compound.
- Impact: These agrochemicals exhibit herbicidal activity due to their ability to inhibit plant fatty acid synthesis. The target compound’s bulky substituents may preclude similar applications but could enable novel biological interactions .
Electronic and Steric Effects
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()
- Key Difference : Features a nitro group (strong electron-withdrawing) and methylsulfonyl group.
- Impact : The nitro group increases reactivity in electrophilic substitutions but may confer toxicity. In contrast, the target compound’s morpholine-sulfonyl group offers metabolic stability and reduced electrophilicity .
2-Chloro-N-(2-trifluoromethylphenyl)acetamide ()
- Key Difference : Trifluoromethyl (-CF3) substituent.
- Impact: The -CF3 group enhances lipophilicity and resistance to oxidative degradation.
Crystallographic and Physicochemical Properties
- Hydrogen Bonding: The target compound’s diethylamino and sulfonyl groups enable intermolecular N–H···O and S=O···H interactions, as seen in analogs like 2-Chloro-N-phenylacetamide (). This contrasts with nitro-substituted derivatives, where intramolecular C–H···O bonds dominate .
- Crystal Packing: Bulky substituents (e.g., diethylamino) may induce larger dihedral angles between the amide and phenyl groups, affecting molecular stacking. Simpler derivatives (e.g., 2-Chloro-N-(4-fluorophenyl)acetamide, ) exhibit tighter packing due to smaller substituents .
Biological Activity
2-Chloro-N-[2-diethylamino-5-(morpholine-4-sulfonyl)-phenyl]-acetamide is a compound of interest due to its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial properties, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula: and a molecular weight of 348.80 g/mol. It features a chloroacetamide moiety, which is known for its biological activity, particularly in antimicrobial applications.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.80 g/mol |
| CAS Number | 565194-83-4 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that chloroacetamides exhibit varying effectiveness against different bacterial strains.
Case Study: Antimicrobial Testing
In a study screening various N-substituted phenyl-2-chloroacetamides, it was found that this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The testing involved standard antimicrobial assays against pathogens such as Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Candida albicans.
Results Summary:
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Methicillin-resistant S. aureus | Moderate |
| Escherichia coli | Low |
| Candida albicans | Moderate |
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural components. The presence of the diethylamino group and the morpholine sulfonyl substituent plays a crucial role in enhancing lipophilicity and cellular permeability, which are vital for antimicrobial efficacy.
Key Findings on SAR:
- Lipophilicity : Higher lipophilicity correlates with improved membrane penetration.
- Functional Groups : The specific arrangement of substituents on the phenyl ring affects interaction with microbial targets.
- Halogen Substitution : Compounds with halogenated phenyl rings showed increased activity against Gram-positive bacteria.
While specific mechanisms for this compound are still under investigation, it is believed to disrupt microbial cell wall synthesis or function through interactions with essential enzymes or receptors in bacterial cells.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 2-Chloro-N-[2-diethylamino-5-(morpholine-4-sulfonyl)-phenyl]-acetamide, and how can its purity be validated?
- Answer : The synthesis typically involves sequential functionalization of the phenyl ring. First, sulfonation of the phenyl group with morpholine-4-sulfonyl chloride introduces the sulfonamide moiety, followed by diethylamino group introduction via nucleophilic substitution. The chloroacetamide group is added last using 2-chloroacetyl chloride. Purity is validated via HPLC (>95% purity) and structural confirmation via IR spectroscopy (C=O stretch at ~1680 cm⁻¹, NH bend at ~1550 cm⁻¹) and ¹H/¹³C NMR (e.g., diethylamino protons at δ 1.1–1.3 ppm, morpholine protons at δ 3.6–3.8 ppm) .
Q. What spectroscopic techniques are critical for characterizing the morpholine-4-sulfonyl and diethylamino substituents in this compound?
- Answer :
- NMR : The diethylamino group shows a triplet for CH2CH3 at δ 1.1–1.3 ppm and a quartet for NCH2 at δ 3.2–3.4 ppm. The morpholine-4-sulfonyl group exhibits distinct protons at δ 3.6–3.8 ppm (morpholine ring) and sulfonamide S=O stretches in IR (~1350 and 1150 cm⁻¹).
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 402.1) and fragments corresponding to sulfonamide cleavage .
Q. How does the chloroacetamide group influence the compound’s reactivity in nucleophilic substitution reactions?
- Answer : The electron-withdrawing chlorine atom activates the acetamide carbonyl, enhancing susceptibility to nucleophilic attack. For example, the chloro group can be displaced by thiols or amines to form thioacetamide or secondary amide derivatives. Reaction kinetics can be monitored via HPLC or TLC to track intermediate formation .
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction conditions for introducing the morpholine-4-sulfonyl group while minimizing side products?
- Answer : A Box-Behnken design can optimize parameters like temperature (40–80°C), molar ratio of sulfonating agent (1.2–2.0 eq), and reaction time (4–12 hours). Response surface methodology identifies ideal conditions (e.g., 60°C, 1.5 eq sulfonyl chloride, 8 hours) to maximize yield (>85%) and minimize sulfonic acid byproducts. Validation via LC-MS ensures selectivity .
Q. How should researchers address contradictions in spectroscopic data between synthetic batches (e.g., unexpected NMR shifts or IR absorptions)?
- Answer : Contradictions often arise from residual solvents, stereochemical variations, or incomplete functionalization.
- Step 1 : Compare with computational predictions (e.g., DFT-calculated NMR chemical shifts) to identify discrepancies.
- Step 2 : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, unexpected δ 4.1 ppm peaks may indicate unreacted chloroacetyl intermediates.
- Step 3 : Re-run reactions under inert atmospheres to exclude oxidation artifacts .
Q. What computational methods are effective for predicting the compound’s binding affinity to biological targets (e.g., enzymes with sulfonamide-binding pockets)?
- Answer :
- Molecular Docking (AutoDock Vina) : Simulate interactions between the morpholine-sulfonamide moiety and target active sites (e.g., carbonic anhydrase).
- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories, focusing on hydrogen bonds between the sulfonamide S=O and Arg/Lys residues.
- Free Energy Calculations (MM/PBSA) : Quantify ΔGbinding to prioritize synthesis of high-affinity analogs .
Q. What strategies mitigate degradation of the chloroacetamide group under acidic or basic conditions during in vitro assays?
- Answer :
- pH Stabilization : Use buffered solutions (pH 6.5–7.5) to prevent hydrolysis.
- Protecting Groups : Temporarily replace the chloro group with a tert-butyloxycarbonyl (Boc) group during storage.
- Analytical Monitoring : Track degradation via UPLC-MS/MS with a C18 column and acetonitrile/0.1% formic acid gradient .
Methodological Notes
- Synthetic Reproducibility : Document reaction atmosphere (N2/Ar) and solvent purity (e.g., anhydrous DMF) to ensure batch consistency .
- Data Validation : Cross-reference experimental NMR/IR with databases (NIST Chemistry WebBook) and computational tools (Gaussian 16) .
- Ethical Compliance : Adhere to institutional guidelines for handling chlorinated compounds and sulfonamides, including waste disposal protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
